molecular formula C17H22N2O2 B2644611 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide CAS No. 851404-41-6

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide

Cat. No.: B2644611
CAS No.: 851404-41-6
M. Wt: 286.375
InChI Key: WQBPJNDPAQFCRH-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide typically involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with an appropriate amine under specific conditions. The reaction is often facilitated by coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to ensure efficient amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide side chain

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-4-5-16(20)18-9-8-14-11-13-7-6-12(2)10-15(13)19-17(14)21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPJNDPAQFCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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